![molecular formula C16H15NO4 B5616164 4-oxo-4-[(2-phenoxyphenyl)amino]butanoic acid](/img/structure/B5616164.png)
4-oxo-4-[(2-phenoxyphenyl)amino]butanoic acid
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including transformations with hydrazide, pyrrole, and chloroquinoxaline moieties. For example, derivatives of 3-[(2-hydroxyphenyl)amino]butanoic acids were synthesized and showed antimicrobial activity, highlighting a method for synthesizing related structures with potential biological activities (Mickevičienė et al., 2015).
Molecular Structure Analysis
Investigations into the molecular structure of similar compounds reveal complex interactions within their crystal structures. For instance, "4-Oxo-4-(pyridin-2-ylamino)butanoic acid" demonstrates significant hydrogen bonding and other non-covalent interactions, influencing its solid-state architecture and potentially its reactivity and interaction with biological targets (Shet M et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of "4-oxo-4-[(2-phenoxyphenyl)amino]butanoic acid" derivatives encompasses a wide range of reactions, including aldol-condensation and reactions with aniline, demonstrating the compound's versatility as a synthetic intermediate (Pimenova et al., 2003). These reactions are essential for creating a variety of derivatives with potential pharmaceutical applications.
Physical Properties Analysis
The physical properties of compounds similar to "4-oxo-4-[(2-phenoxyphenyl)amino]butanoic acid" depend significantly on their molecular structure, as demonstrated by the distinct physical characteristics observed in compounds with slight variations in their structure. These properties are critical for understanding the compound's behavior in different environments and for its formulation into usable pharmaceutical products.
Chemical Properties Analysis
The chemical properties of "4-oxo-4-[(2-phenoxyphenyl)amino]butanoic acid" and its derivatives are influenced by the functional groups present in the molecule. For example, the presence of the oxo and amino groups contributes to the compound's ability to participate in hydrogen bonding and other chemical interactions, which are crucial for its biological activity and interaction with other molecules (Uguen et al., 2021).
properties
IUPAC Name |
4-oxo-4-(2-phenoxyanilino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-15(10-11-16(19)20)17-13-8-4-5-9-14(13)21-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKRWJMPHPDKNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Phenoxyphenyl)carbamoyl]propanoic acid |
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